

An In-depth Technical Guide to Tetrahydrothiopyran: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydrothiopyran*

Cat. No.: *B043164*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tetrahydrothiopyran**, a sulfur-containing heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its fundamental properties, including its IUPAC nomenclature and molecular structure, and presents key quantitative data. Furthermore, it outlines detailed experimental protocols for its synthesis and illustrates important reaction mechanisms.

IUPAC Nomenclature and Molecular Structure

Tetrahydrothiopyran is a saturated six-membered heterocyclic compound containing five carbon atoms and one sulfur atom. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is Thiane. It is also commonly referred to as Tetrahydro-2H-thiopyran or Thiacyclohexane. The molecular formula is $C_5H_{10}S$, and its molecular weight is approximately 102.20 g/mol. [\[1\]](#)[\[2\]](#)

The structure of thiane consists of a non-planar, puckered ring, predominantly adopting a chair conformation in the gas phase to minimize steric strain.[\[3\]](#) This conformation is analogous to that of cyclohexane.

Physicochemical and Structural Data

The structural parameters of **tetrahydrothiopyran** have been determined by gas-phase electron diffraction, providing precise measurements of its geometry.[3] Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for its characterization.

Table 1: Structural Parameters of Tetrahydrothiopyran (Thiane) from Gas-Phase Electron Diffraction[3]

Parameter	Bond/Angle	Value
Bond Lengths (Å)		
S-C	1.811 ± 0.004	
(C-C)mean	1.528 ± 0.003	
(C-H)mean	1.114 ± 0.002	
Bond Angles (°)		
C-S-C	97.6 ± 0.8	
S-C-C	112.7 ± 0.2	
(S)C-C-C	112.3 ± 0.4	
(C)C-C-C	113.6 ± 0.8	
H-C-H	105.7 ± 0.9	
Torsional Angles (°)		
S-C-C-C	60.8 ± 0.3	
C-C-C-C	-58.6 ± 1.1	
C-S-C-C	-55.4 ± 1.2	

Table 2: Spectroscopic Data for Tetrahydrothiopyran-4-one

Spectroscopic Technique	Feature	Chemical Shift (ppm) / Wavenumber (cm ⁻¹)
¹ H NMR (CDCl ₃)	Protons adjacent to S	~2.9
¹³ C NMR (CDCl ₃)	Carbons adjacent to S	~30
Carbonyl Carbon (C=O)	~208	
IR Spectroscopy	Carbonyl (C=O) stretch	~1710

Experimental Protocols

The synthesis of **tetrahydrothiopyran** and its derivatives can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic transformations.

Diastereoselective Synthesis of Substituted Tetrahydrothiopyrans via (3,5)-Thionium-Ene Cyclization

This protocol describes an efficient synthesis of substituted **tetrahydrothiopyrans** from aldehydes and substituted 5-methylhex-4-ene-1-thiol, mediated by a Lewis acid.[3]

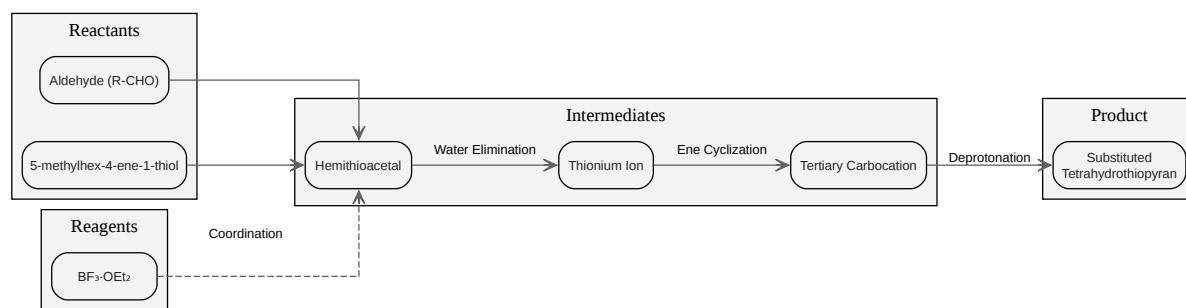
Materials:

- Aldehyde (1.0 mmol)
- Substituted 5-methylhex-4-ene-1-thiol (1.2 mmol)
- Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)
- Anhydrous toluene (10 mL)
- Anhydrous sodium sulfate (Na₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Ethyl acetate

- Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

- To a stirred solution of the aldehyde (1.0 mmol) and substituted 5-methylhex-4-ene-1-thiol (1.2 mmol) in anhydrous toluene (10 mL) at 0 °C under an inert atmosphere, add boron trifluoride etherate (1.2 mmol) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated NaHCO₃ solution.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired substituted **tetrahydrothiopyran**.



[Click to download full resolution via product page](#)

Caption: (3,5)-Thionium-Ene Cyclization Workflow.

Oxidation of Tetrahydrothiopyran-4-one to its Sulfoxide

The selective oxidation of the sulfur atom in the **tetrahydrothiopyran** ring is a key transformation, particularly in the context of prodrug strategies.[\[4\]](#)

Materials:

- **Tetrahydrothiopyran-4-one** (1.0 mmol)
- Davis's oxaziridine (1.1 mmol)
- Anhydrous dichloromethane (DCM) (15 mL)
- Dry ice/acetone bath
- Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

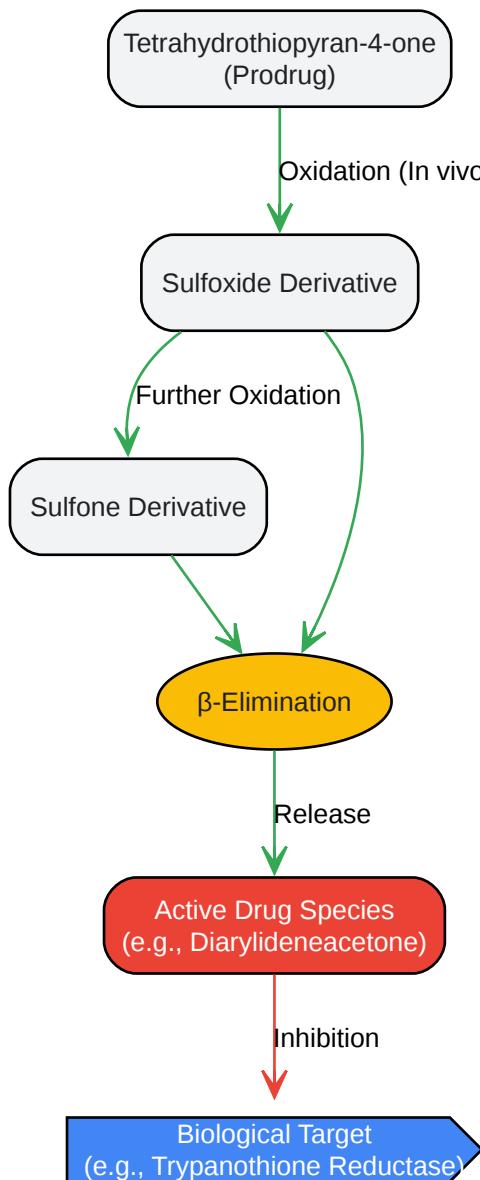
- Dissolve **tetrahydrothiopyran-4-one** (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- In a separate flask, dissolve Davis's oxaziridine (1.1 mmol) in anhydrous DCM (5 mL).
- Add the solution of Davis's oxaziridine dropwise to the cooled solution of **tetrahydrothiopyran-4-one** over 30 minutes.
- Stir the reaction mixture at -78 °C and monitor its progress by TLC.
- Upon completion, allow the reaction to warm to room temperature.
- Wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to yield **tetrahydrothiopyran-4-one S-oxide**.

Signaling Pathways and Logical Relationships

Redox Cascade of Tetrahydrothiopyran-4-one Derivatives in Drug Action

Derivatives of **tetrahydrothiopyran-4-one** have been investigated as prodrugs. The proposed mechanism of action involves the *in vivo* oxidation of the sulfide to a sulfoxide or sulfone, which can then undergo further reactions to release an active species. This redox cascade is a critical aspect of their biological activity.[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed redox-activated prodrug mechanism.

This guide provides foundational knowledge on **tetrahydrothiopyran** for professionals in chemical and pharmaceutical research. The presented data and protocols offer a starting point for further investigation and application of this versatile heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrahydrothiopyran: Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043164#tetrahydrothiopyran-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com